![molecular formula C12H17BrO3 B3093765 1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene CAS No. 1248916-41-7](/img/structure/B3093765.png)
1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene
Descripción general
Descripción
“1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene” is a chemical compound with the molecular formula C12H17BrO3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromo group (Br) and an ethoxyethoxyethoxy group (C8H17O3) attached to it .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 289.166 Da .Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Isoindoles : A study by Kuroda and Kobayashi (2015) describes a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, utilizing 1-bromo-2-(dialkoxymethyl)benzenes, including compounds similar to 1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene, in the process. The synthesis involves a reaction with nitriles and a catalytic amount of TsOH⋅H2O (Minami Kuroda & K. Kobayashi, 2015).
Hetero-Diels-Alder Additions : Zhuo, Wyler, and Schenk (1995) employed α,β-unsaturated-acyl cyanides with compounds like 1-bromo-2-ethoxyethene, which are structurally related to this compound, for Hetero-Diels-Alder additions. This process led to the creation of various bromo-ethoxy dihydro-pyran carbonitriles (J. Zhuo, H. Wyler, & K. Schenk, 1995).
Synthesis of Tetrahydrofuran Derivatives : Esteves et al. (2007) explored the electrochemical reduction of bromoethers, including derivatives of 1-bromo-2-(prop-2′-ynyloxy)ethyl]benzene, to create tetrahydrofuran derivatives. This demonstrates the utility of bromoether compounds in generating complex organic structures (A. Esteves, E. Ferreira, & M. J. Medeiros, 2007).
Analytical and Separation Techniques
- Chromatographic Analysis : Qin (2005) developed a gas chromatography (GC) method for the separation of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene, showcasing the importance of such bromoethoxy compounds in analytical chemistry for isomer separation and determination (Jiang Qin, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMRFGXOQBMEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



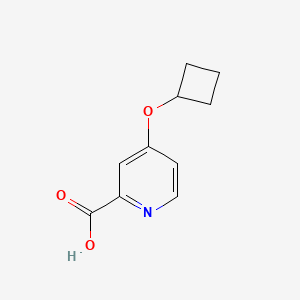

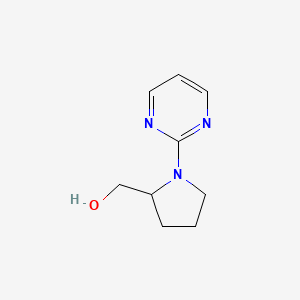

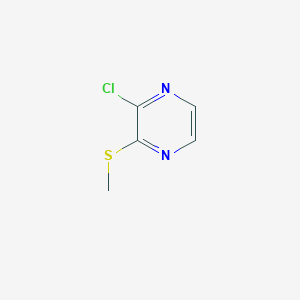
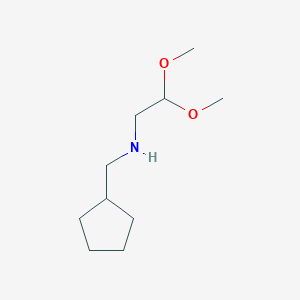
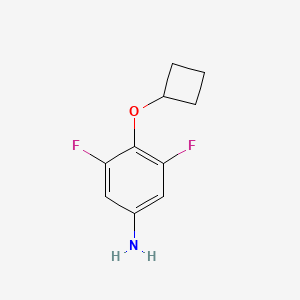
![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B3093743.png)

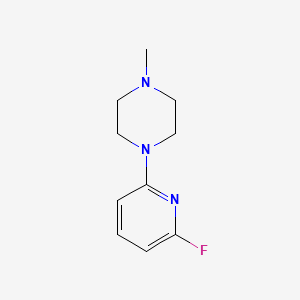

![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)

